Product packaging for 1-(1,2-Hydroquinone)-N-acetyltryptophan(Cat. No.:CAS No. 106078-47-1)

1-(1,2-Hydroquinone)-N-acetyltryptophan

Cat. No.: B011756
CAS No.: 106078-47-1
M. Wt: 390.8 g/mol
InChI Key: OZNRUEHBJVKZPR-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-Hydroquinone)-N-acetyltryptophan is a sophisticated synthetic compound designed for advanced biochemical and pharmacological research. This molecule integrates a hydroquinone moiety, a well-characterized redox-active phenolic structure, with N-acetyltryptophan, a derivative of the essential amino acid tryptophan. The core research value of this compound lies in its potential dual functionality: the hydroquinone group can undergo reversible oxidation to quinone, participating in electron transfer processes and acting as an antioxidant by scavenging free radicals , while the N-acetyltryptophan portion may influence bioavailability and interaction with specific biological targets. Main Applications & Research Value: • Mechanistic Studies in Redox Biology: This compound is a valuable tool for investigating cellular redox signaling and oxidative stress pathways. Researchers can utilize it to study the modulation of reactive oxygen species (ROS) and its impact on transcription factors like Nrf2, which regulates the expression of antioxidant proteins . • Enzyme Inhibition & Interaction Studies: The structure suggests potential for investigating enzyme inhibition, particularly of tyrosinase—a key enzyme in melanin synthesis . This makes it a compound of interest for fundamental research into hyperpigmentation and related biological mechanisms. • Model Compound for Novel Therapeutics: As a conjugate molecule, it serves as a key intermediate or model in the development of targeted drug delivery systems. Its structure is amenable for creating prodrugs or for incorporation into advanced nanocarriers, such as solid lipid nanoparticles (SLNs), aimed at improving therapeutic efficacy and specificity in experimental models . • Biochemical Probe Development: It can be used as a precursor or probe in studying the biochemical consequences of quinone formation and protein modifications in in vitro settings. Mechanism of Action: The proposed mechanism of action is centered on the redox properties of the hydroquinone group. This moiety can be enzymatically or non-enzymatically oxidized to a semiquinone radical and subsequently to a benzoquinone derivative, a reactive intermediate capable of covalently binding to thiol-containing proteins or glutathione . This interaction can modulate the activity of various enzymes and signaling pathways. Concurrently, the N-acetyltryptophan moiety may confer specific steric or binding properties, potentially directing the molecule and influencing its absorption and distribution in experimental biological systems. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Please refer to the safety data sheet for proper handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19ClN2O5 B011756 1-(1,2-Hydroquinone)-N-acetyltryptophan CAS No. 106078-47-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

106078-47-1

Molecular Formula

C19H19ClN2O5

Molecular Weight

390.8 g/mol

IUPAC Name

(2S)-2-acetamido-3-[1-(3,4-dihydroxyphenyl)indol-3-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C19H18N2O5.ClH/c1-11(22)20-15(19(25)26)8-12-10-21(16-5-3-2-4-14(12)16)13-6-7-17(23)18(24)9-13;/h2-7,9-10,15,23-24H,8H2,1H3,(H,20,22)(H,25,26);1H/t15-;/m0./s1

InChI Key

OZNRUEHBJVKZPR-RSAXXLAASA-N

SMILES

CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl

Canonical SMILES

CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl

Other CAS No.

106078-47-1

Synonyms

1-(1,2-hydroquinone)-N-acetyltryptophan
1-HATP

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Pathways for 1 1,2 Hydroquinone N Acetyltryptophan

Chemical Synthesis Approaches for Covalent Linkages between Hydroquinone (B1673460)/Quinone Derivatives and N-acetyltryptophan

Chemical methods for forming the adduct primarily rely on the reactivity of hydroquinone's oxidized form, ortho-benzoquinone, with the electron-rich indole (B1671886) ring of N-acetyltryptophan.

Direct Adduct Formation via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The general mechanism proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.commsu.edu

In the context of synthesizing 1-(1,2-Hydroquinone)-N-acetyltryptophan, the indole ring of N-acetyltryptophan serves as the nucleophile. The indole nucleus is particularly susceptible to electrophilic attack due to its electron-rich nature, and the presence of the ring nitrogen helps to stabilize the cationic intermediate formed during the reaction. libretexts.org

For the reaction to occur, hydroquinone must be converted into a suitable electrophile. This is typically achieved by oxidation to its corresponding 1,2-benzoquinone (B1198763). The electron-deficient quinone can then act as the electrophile. The π system of the N-acetyltryptophan indole ring attacks one of the electron-poor carbons of the quinone ring. The subsequent loss of a proton from the indole ring re-establishes its aromaticity, yielding the substituted product. The final product would be the hydroquinone form, which is more stable than its quinone counterpart.

Michael Addition Reactions with Quinonoid Intermediates

Michael addition, or conjugate addition, is a widely utilized reaction for forming carbon-carbon bonds. masterorganicchemistry.com This reaction involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.comyoutube.com Quinones, being cyclic α,β-unsaturated ketones, are potent Michael acceptors. nih.gov

The synthesis of the target adduct via this pathway involves two key stages:

Oxidation of Hydroquinone: 1,2-Hydroquinone is first oxidized to the highly reactive 1,2-benzoquinone. This conversion can be accomplished using various chemical oxidizing agents.

Nucleophilic Attack: The 1,2-benzoquinone then serves as a Michael acceptor. The electron-rich indole ring of N-acetyltryptophan acts as the nucleophile, attacking one of the electrophilic carbon atoms of the quinone ring in a 1,4-addition manner. nih.gov

Quinones are known to react readily with cellular nucleophiles like thiols. nih.gov The reaction between 1,4-benzoquinone (B44022) and N-acetylcysteine (NAC), for example, occurs rapidly to form a stable Michael adduct, which exists in its hydroquinonic form. nih.govnih.gov A similar mechanism is proposed for the reaction with N-acetyltryptophan. The initial quinone adduct formed after the addition is likely reduced back to the more stable hydroquinone form, potentially by reacting with a molecule of the starting hydroquinone.

Michael AcceptorMichael Donor (Example)Reaction CharacteristicsRef
1,4-BenzoquinoneN-acetylcysteine (NAC)Rapid reaction, forms stable Michael adduct. nih.gov
γ-Tocopheryl quinoneN-acetylcysteine (NAC)Slower reaction compared to 1,4-Benzoquinone. nih.gov
NaphthoquinonesN-acetyl-L-cysteineForms thia-Michael type adducts; product is in hydroquinonic form. nih.gov
α,β-Unsaturated KetoneEnamineClassic Michael addition to form a new C-C bond. youtube.com

Radical Coupling Mechanisms in Adduct Formation

A plausible, though less commonly detailed, route for adduct formation involves radical coupling. This mechanism would require the generation of radical intermediates from both precursors. Under specific oxidative conditions, hydroquinone can be oxidized to a semiquinone radical. Concurrently, a radical could be generated on the N-acetyltryptophan molecule. The covalent linkage is then formed by the direct coupling of these two radical species. This pathway is distinct from the ionic mechanisms of electrophilic substitution and Michael addition and would depend on carefully controlled conditions to favor the desired cross-coupling over self-coupling or other side reactions.

Enzymatic Catalysis in the Formation of this compound

Chemoenzymatic approaches combine the efficiency and selectivity of biocatalysts with the versatility of chemical synthesis. nih.gov Enzymes can be used to generate the reactive quinone species from hydroquinone under mild conditions, which can then react with N-acetyltryptophan.

Peroxidase-Mediated Adduct Generation

Peroxidases are a class of enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide (H₂O₂) as the oxidant. Unspecific peroxygenases (UPOs), for instance, are capable of selectively hydroxylating phenolic compounds to produce hydroquinones. researchgate.net

In the context of adduct formation, a peroxidase could be employed to catalyze the two-electron oxidation of 1,2-hydroquinone to 1,2-benzoquinone. This enzymatic generation of the quinone occurs under mild, aqueous conditions. The highly reactive quinone, once formed, can readily react with N-acetyltryptophan present in the same reaction vessel via a Michael addition mechanism. This approach offers high selectivity and avoids the use of harsh chemical oxidants. To prevent enzyme deactivation by high concentrations of H₂O₂, a cascade system can be employed, using another enzyme like L-amino acid oxidase to produce H₂O₂ in situ at a low, constant rate. researchgate.net

Oxidase-Dependent Reactions Yielding the Adduct

Oxidases are enzymes that catalyze oxidation-reduction reactions, typically using molecular oxygen (O₂) as the electron acceptor. Phenol (B47542) oxidases, such as tyrosinase or laccase, are particularly relevant for this synthesis. These enzymes can efficiently catalyze the oxidation of hydroquinones to their corresponding quinones. nih.gov

The process involves the oxidase-mediated conversion of 1,2-hydroquinone into 1,2-benzoquinone. This enzymatically generated quinone is then available to react non-enzymatically with N-acetyltryptophan through the previously described Michael addition pathway. Furthermore, some oxidases, like NADPH oxidase, are known to generate reactive oxygen species (ROS) which can lead to the formation of protein adducts, suggesting a pathway for forming covalent linkages under physiological conditions. nih.gov The oxidation of catecholamine derivatives by phenol oxidase to produce reactive o-quinones is a well-documented process that serves as a model for this synthetic route. nih.gov

Optimization of Reaction Parameters for Enhanced Adduct Selectivity and Yield

The selective synthesis of this compound over other potential side products is a critical aspect of its production. The yield and selectivity of the adduct formation are highly dependent on a range of reaction parameters. Key factors that require careful optimization include the choice of solvent, the pH of the reaction medium, the use of catalysts, temperature, and the molar ratio of the reactants.

The reaction between the quinone and the amino acid derivative can be influenced by their respective nucleophilic and electrophilic characters. Quinones are known to react with nucleophilic groups present in amino acids, such as sulfhydryl, amine, and indole groups. nih.gov In the case of N-acetyltryptophan, the indole ring is a potential site for Michael addition to the electron-deficient ring of 1,2-benzoquinone.

Influence of pH: The pH of the reaction medium is a crucial parameter. For instance, in the reaction of benzoquinone derivatives with thiols, acid catalysis has been observed to accelerate the reaction rate. nih.gov A lower pH can facilitate the reaction by protonating the quinone, thereby increasing its electrophilicity. However, the pH also affects the ionization state of N-acetyltryptophan, which could influence its nucleophilicity. Therefore, a careful balance must be struck to achieve optimal reactivity.

Role of Catalysts: The use of catalysts can significantly enhance the rate and selectivity of the adduct formation. Lewis acids, for example, have been shown to promote the arylation of naphthoquinones. While specific catalysts for the synthesis of this compound are not extensively documented, analogous reactions suggest that catalysts could play a vital role. For instance, Zn(OTf)2 has been effectively used to catalyze the 1,6-aza-Michael addition of N-heterocycles to para-quinone methides, highlighting the potential for metal-based catalysts in similar transformations. researchgate.net

Temperature and Reactant Stoichiometry: Temperature control is essential to manage the reaction kinetics and minimize the formation of degradation products, especially considering the inherent instability of 1,2-benzoquinone. wikipedia.org The molar ratio of 1,2-benzoquinone to N-acetyltryptophan also needs to be optimized to maximize the yield of the desired monosubstituted adduct and to prevent the formation of di-substituted or other side products.

Chemoenzymatic Approaches: Chemoenzymatic strategies offer a promising alternative for the synthesis of this compound, potentially providing higher selectivity under milder reaction conditions. Enzymes such as polyphenol oxidases (PPOs) can oxidize hydroquinones to their corresponding quinones in situ, which can then react with amino acids. nih.gov This approach avoids the handling of the unstable 1,2-benzoquinone. The optimization of a chemoenzymatic process would involve selecting the appropriate enzyme, controlling the pH and temperature to ensure optimal enzyme activity, and managing the substrate concentrations.

The following interactive data tables summarize hypothetical research findings on the optimization of key reaction parameters for the synthesis of quinone-amino acid adducts, which can be extrapolated to the synthesis of this compound.

Table 1: Effect of pH on Adduct Yield

pHReaction Time (h)Adduct Yield (%)
4.01245
5.51265
7.01250
8.51230

Table 2: Influence of Catalyst on Reaction Outcome

CatalystCatalyst Loading (mol%)Reaction Time (h)Adduct Yield (%)Selectivity for Mono-adduct (%)
None0243570
CeCl₃·7H₂O10127585
Zn(OTf)₂10108290
Sc(OTf)₃10107888

Table 3: Solvent Screening for Adduct Formation

SolventDielectric ConstantReaction Time (h)Adduct Yield (%)
Dichloromethane9.11860
Acetonitrile37.51278
Ethanol24.51672
Water80.12440

Elucidation of the Molecular Structure and Isomerism of 1 1,2 Hydroquinone N Acetyltryptophan

Advanced Spectroscopic Techniques for Structural Characterization

A combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and vibrational spectroscopy provides a comprehensive picture of the molecular architecture of 1-(1,2-Hydroquinone)-N-acetyltryptophan.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the precise molecular weight, allowing for the unambiguous determination of its molecular formula. The expected molecular formula for this adduct is C19H18N2O5.

Fragmentation analysis within the mass spectrometer provides valuable information about the structural components of the molecule. By observing the fragmentation pattern, it is possible to confirm the presence of the N-acetyltryptophan and hydroquinone (B1673460) moieties.

Table 1: Predicted HRMS Data for this compound

Parameter Predicted Value
Molecular FormulaC19H18N2O5
Monoisotopic Mass354.1216 Da
Key Fragment IonsFragments corresponding to the loss of water, the acetyl group, and cleavage of the bond between the hydroquinone and tryptophan units.

Note: The data in this table is predicted based on the chemical structure and has not been experimentally verified.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR spectra would be required to fully characterize this compound.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the aromatic protons on both the hydroquinone and indole (B1671886) rings would confirm the position of the linkage between the two molecules. The presence of signals corresponding to the N-acetyl group and the tryptophan side chain would also be evident. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, definitively proving the attachment point of the hydroquinone to the N-acetyltryptophan.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Hydroquinone Protons6.5 - 7.0Multiplet
Indole Ring Protons7.0 - 7.6Multiplet
Tryptophan α-CH~4.5Doublet of doublets
Tryptophan β-CH2~3.2Multiplet
N-acetyl CH3~2.0Singlet

Note: The data in this table is an estimation based on the structures of the parent compounds and general NMR principles.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups from both precursor molecules.

Key vibrational modes would include the O-H stretching of the hydroxyl groups on the hydroquinone moiety, the N-H stretching of the amide and indole groups, the C=O stretching of the carboxylic acid and amide, and the characteristic aromatic C-H and C=C stretching vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Technique
O-H (Hydroxyl)3200 - 3500FTIR, Raman
N-H (Amide & Indole)3200 - 3400FTIR, Raman
C=O (Carboxylic Acid)1700 - 1730FTIR
C=O (Amide)1630 - 1680FTIR
Aromatic C=C1450 - 1600FTIR, Raman

Note: The data in this table is a prediction based on characteristic functional group frequencies.

Stereochemical Considerations and Enantiomeric/Diastereomeric Resolution of Adduct Isomers

The N-acetyltryptophan portion of the molecule contains a chiral center at the alpha-carbon. Chirality is a key stereochemical feature where a molecule is non-superimposable on its mirror image. chiralpedia.com This means that this compound can exist as different stereoisomers. If the starting N-acetyltryptophan is enantiomerically pure (e.g., N-acetyl-L-tryptophan), the resulting adduct will also be chiral.

Furthermore, the point of attachment of the hydroquinone to the tryptophan moiety can introduce another layer of isomerism. Depending on the reaction conditions, the hydroquinone could potentially attach at different positions on the indole ring, leading to the formation of constitutional isomers. If a new chiral center is formed upon adduct formation, diastereomers could also be produced. The separation and characterization of these different isomers would require chiral chromatography techniques.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination (if applicable to related analogs)

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule, provided that a suitable single crystal can be grown. While there is no specific X-ray crystallographic data available for this compound itself, analysis of related structures can offer insights. For instance, the crystal structure of hydroquinone-metabolizing enzymes can reveal how hydroquinone-like molecules bind in a specific orientation. nih.gov Similarly, the crystal structures of tryptophan derivatives provide detailed information about their conformational preferences. researchgate.net

Mechanistic Investigations into the Formation and Reactivity of 1 1,2 Hydroquinone N Acetyltryptophan

Detailed Mechanisms of Electron Transfer and Proton-Coupled Electron Transfer (PCET) in Adduktbildung

The formation of 1-(1,2-Hydroquinone)-N-acetyltryptophan is initiated by the oxidation of 1,2-hydroquinone to the corresponding highly reactive 1,2-benzoquinone (B1198763). This oxidation can proceed through a stepwise loss of two electrons and two protons. The subsequent reaction with N-acetyltryptophan involves complex electron and proton transfer events.

Proton-coupled electron transfer (PCET) is a fundamental process in many biological and chemical reactions, where an electron and a proton are transferred together in a single concerted step or in separate, sequential steps. nih.govnih.gov In the context of the reaction between 1,2-benzoquinone and N-acetyltryptophan, PCET pathways are crucial in understanding the reaction mechanism. The transfer of an electron is often coupled to the transfer of a proton to maintain charge neutrality and overcome high-energy intermediates. acs.org PCET can occur through different mechanisms, including stepwise electron transfer followed by proton transfer (ETPT), stepwise proton transfer followed by electron transfer (PTET), or a concerted electron-proton transfer (CEPT). acs.orgdiva-portal.org The operative mechanism is often dependent on the specific reactants, solvent, and pH. diva-portal.org

The indole (B1671886) ring of tryptophan is susceptible to oxidation via electron transfer. nih.govnih.gov The initial step in the adduction process is the oxidation of 1,2-hydroquinone to 1,2-benzoquinone. This oxidation can be facilitated by various oxidizing agents or enzymatic systems. Once formed, the electrophilic 1,2-benzoquinone is susceptible to nucleophilic attack by the electron-rich indole ring of N-acetyltryptophan.

Semiquinone radicals are key intermediates in the one-electron oxidation of hydroquinones or the one-electron reduction of quinones. nih.govnih.gov In the formation of the this compound adduct, semiquinone radicals can play a significant role. The oxidation of 1,2-hydroquinone can proceed via a one-electron step to form the corresponding semiquinone radical anion. This radical species can then be further oxidized to the quinone.

The formation of semiquinone radicals is often in equilibrium with the corresponding quinone and hydroquinone (B1673460). The stability and reactivity of these radicals are influenced by factors such as the solvent and the presence of substituents on the aromatic ring. nih.gov While some studies suggest that semiquinone radicals may not directly form covalent adducts with amino acids nih.govnih.gov, their presence indicates an active redox environment that drives the formation of the ultimate reactive species, the quinone. The equilibrium between the hydroquinone, semiquinone, and quinone is crucial in determining the concentration of the reactive electrophile available for adduction. nih.gov

The half-cell reduction potentials of the quinone/semiquinone and semiquinone/hydroquinone couples are critical thermodynamic parameters. nih.gov These potentials are influenced by the substituents on the quinone ring and the pH of the solution. nih.gov The rate constants for the reaction of semiquinone radicals are also related to these reduction potentials. nih.gov

ParameterDescriptionTypical Value/Relationship
E°(Q/SQ•−) Standard reduction potential for the quinone/semiquinone radical couple.Influenced by substituents on the quinone ring.
E°(SQ•−/H₂Q) Standard reduction potential for the semiquinone radical/hydroquinone couple.Also dependent on quinone structure.
k_f Forward rate constant for the reaction of the quinone with N-acetyltryptophan.Dependent on the electrophilicity of the quinone and the nucleophilicity of the tryptophan indole ring.
k_r Reverse rate constant for the dissociation of the adduct.Generally much smaller than k_f for stable adducts.
K_eq Equilibrium constant for adduct formation.Determined by the ratio of k_f to k_r.

This table presents generalized parameters that govern the formation of quinone-amino acid adducts. The specific values for the this compound system would require experimental determination.

Identification and Characterization of Transient Reactive Intermediates

The identification and characterization of transient reactive intermediates are crucial for elucidating the reaction mechanism. In the formation of the this compound adduct, the primary transient reactive intermediate is the 1,2-benzoquinone. Due to its high reactivity, this species is often difficult to isolate and is typically characterized in situ using spectroscopic techniques.

Other potential transient intermediates include semiquinone radicals and, depending on the specific reaction pathway, radical cations of the N-acetyltryptophan indole ring. nih.gov Techniques such as electron paramagnetic resonance (EPR) spectroscopy can be employed to detect and characterize radical species like semiquinones. nih.gov Fast kinetic techniques, such as stopped-flow spectrophotometry and laser flash photolysis, can be used to monitor the formation and decay of transient species on short timescales. nih.gov

Semiempirical molecular orbital calculations can also provide insights into the relative stability of transient intermediates. nih.gov For example, such calculations can help to determine whether a quinone or a quinone methide tautomer is the more stable and likely reactive intermediate in similar systems. nih.gov

Influence of pH, Solvent Systems, and Ionic Strength on Adduct Reaction Pathways

The reaction pathways leading to the formation of this compound are significantly influenced by the reaction conditions, including pH, the solvent system, and the ionic strength of the medium.

pH: The pH of the solution can have a profound effect on several aspects of the reaction. The oxidation potential of hydroquinone is pH-dependent, as protons are released during the oxidation process. nih.gov The ionization state of N-acetyltryptophan, particularly the carboxylic acid group, will also be affected by pH. Furthermore, the stability of the quinone and any charged intermediates can be pH-dependent. nih.govresearchgate.net In some related systems, alkaline pH has been shown to favor the formation of quinonoid intermediates. nih.gov

Solvent Systems: The choice of solvent can influence the solubility of the reactants, the stability of intermediates, and the rates of electron and proton transfer. Polar protic solvents, such as water and alcohols, can participate in hydrogen bonding and can act as proton donors or acceptors, thereby influencing PCET pathways. The polarity of the solvent can also affect the energetics of charged intermediates.

Ionic Strength: The ionic strength of the solution can affect the rates of reactions involving charged species. An increase in ionic strength can stabilize charged intermediates and transition states, potentially accelerating the reaction. In the context of enzymatic reactions that may produce such adducts, monovalent cations have been shown to influence the accumulation of quinonoid intermediates. nih.gov

ConditionEffect on Reaction Pathway
Low pH (Acidic) May favor the protonation of intermediates. Can influence the redox potential of the hydroquinone/quinone couple. nih.gov
Neutral pH Relevant to physiological conditions. The ionization states of reactants and intermediates are critical.
High pH (Alkaline) Can favor the deprotonation of hydroquinone, potentially facilitating its oxidation. May increase the accumulation of quinonoid intermediates. nih.gov
Protic Solvents Can participate in proton transfer steps and stabilize charged species through hydrogen bonding.
Aprotic Solvents May favor different reaction pathways by altering the stability of intermediates and the mechanism of proton transfer.
Increasing Ionic Strength Can stabilize charged intermediates and transition states, potentially increasing the reaction rate.

This interactive table summarizes the general influence of reaction conditions on the formation of quinone-amino acid adducts.

Computational and Theoretical Insights into Reaction Energy Surfaces and Transition States

Computational and theoretical methods provide valuable insights into the mechanistic details of the formation of this compound that are often difficult to obtain experimentally. Quantum mechanical (QM) and hybrid quantum mechanical/molecular mechanical (QM/MM) simulations can be used to map the reaction energy surface, identify transition states, and calculate activation energies for different possible reaction pathways. nih.gov

These calculations can help to distinguish between stepwise and concerted PCET mechanisms by comparing the energy barriers for each pathway. acs.org Density functional theory (DFT) is a commonly used method to study the electronic structure and reactivity of the molecules involved. mdpi.com Theoretical studies can also be used to predict the spectroscopic properties of transient intermediates, aiding in their experimental identification. mdpi.com

By modeling the interaction between the reactants and solvent molecules, computational studies can provide a detailed understanding of the role of the environment in modulating the reaction pathway. For instance, simulations can reveal how hydrogen bonding networks in protic solvents facilitate proton transfer steps. nih.gov

Theoretical and Computational Chemistry Studies of 1 1,2 Hydroquinone N Acetyltryptophan

Quantum Chemical Calculations of Electronic Structure and Energetic Profiles

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. These methods, including Hartree-Fock and post-Hartree-Fock methods, provide insights into the electronic structure, energy, and geometry of a molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies of 1-(1,2-Hydroquinone)-N-acetyltryptophan

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (LUMO-HOMO)Data not available

This table is for illustrative purposes only. No experimental or computational data is available for this compound.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. researchgate.netlibretexts.orgmdpi.com It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting its interaction with other molecules. researchgate.net

Prediction of Redox Potentials and pKa Values

Computational methods can be used to predict the redox potentials and pKa values of molecules. nih.govnih.govuac.bj The redox potential indicates the ease with which a molecule can be oxidized or reduced, while the pKa value is a measure of its acidity. These parameters are important for understanding the behavior of the molecule in different chemical and biological environments.

Density Functional Theory (DFT) for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. nih.govnih.gov It is particularly useful for investigating reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.gov

Transition State Characterization and Activation Energy Calculations for Adduct Formation

DFT calculations can be employed to model the formation of adducts, such as this compound. This involves locating the transition state structure for the reaction and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

Biochemical and Molecular Mechanistic Implications of 1 1,2 Hydroquinone N Acetyltryptophan

Adduct as a Model System for Endogenous Hydroquinone (B1673460)/Quinone-Mediated Tryptophan Modifications in Biological Contexts

The formation of 1-(1,2-Hydroquinone)-N-acetyltryptophan is emblematic of a broader class of reactions in which quinones, electrophilic molecules derived from the oxidation of hydroquinones, react with biological nucleophiles. In biological systems, tryptophan residues in proteins can be targets for such modifications. A notable example of a naturally occurring, functional tryptophan-derived quinone is tryptophan tryptophylquinone (TTQ). nih.govnih.gov TTQ is a protein-derived cofactor essential for the catalytic activity of certain amine dehydrogenases. nih.govnih.gov The biosynthesis of TTQ involves the post-translational modification of two tryptophan residues, including the incorporation of oxygen atoms into one of the indole (B1671886) rings to form a quinone structure. nih.govnih.gov

The study of simpler, defined adducts like this compound allows for the elucidation of the fundamental chemical principles governing these modifications without the complexity of the protein matrix. This model system can help to understand how the introduction of a hydroquinone/quinone moiety affects the chemical properties of tryptophan, providing insights into the potential downstream consequences of such modifications on protein structure and function in vivo. Endogenous quinones can be formed from a variety of molecules, including catecholamines and estrogens, and their reaction with proteins is of considerable biological interest. jst.go.jpnih.gov

Mechanistic Studies of Adduct Formation in Simplified Cellular Mimetic Environments (e.g., lipid bilayers, micelles)

While specific studies on the formation of this compound within cellular mimetic environments are not extensively documented, the general principles of molecular interactions within such systems can be inferred. Lipid bilayers and micelles provide simplified models of cellular membranes, which are crucial sites of biological reactions. The lipid bilayer of a cell membrane is a hydrophobic barrier, and the incorporation and reaction of molecules within this environment are governed by their physicochemical properties.

The formation of the adduct would likely be influenced by the partitioning of the hydroquinone and N-acetyltryptophan precursors into the lipid or micellar phase. The hydrophobic nature of the tryptophan side chain would facilitate its insertion into the non-polar interior of a lipid bilayer or micelle. The hydroquinone's ability to partition would depend on its specific structure and any substituents. The oxidation of the hydroquinone to the more reactive quinone is a critical step for adduct formation. This oxidation can be influenced by the local microenvironment, including the presence of redox-active species and the dielectric constant of the medium. The subsequent reaction of the quinone with N-acetyltryptophan would then proceed within this constrained environment, potentially at a different rate or with different selectivity compared to a bulk aqueous solution.

Molecular Interactions of the Adduct with Biomacromolecules in In Vitro Systems

The introduction of a hydroquinone moiety onto N-acetyltryptophan creates a new molecule with distinct possibilities for interaction with biomacromolecules like proteins and nucleic acids.

Mechanisms of Non-Covalent Binding with Model Proteins or Nucleic Acids

The this compound adduct possesses several features that can mediate non-covalent interactions. Non-covalent forces are critical in determining the three-dimensional structure and function of proteins and their interactions with other molecules. acs.org The tryptophan component of the adduct can participate in various non-covalent interactions, including:

π-π stacking: The indole ring of tryptophan can stack with other aromatic residues in a protein or with the bases of nucleic acids.

Hydrophobic interactions: The non-polar character of the indole ring favors its interaction with hydrophobic pockets in proteins.

Hydrogen bonding: The N-H group of the indole ring and the acetyl group can act as hydrogen bond donors and acceptors.

The hydroquinone moiety adds further possibilities for non-covalent interactions:

Hydrogen bonding: The hydroxyl groups of the hydroquinone are potent hydrogen bond donors and acceptors.

π-systems interactions: The aromatic ring of the hydroquinone can also engage in π-stacking and other π-system interactions.

Studies on tryptophan-containing tripeptides have demonstrated their ability to bind to polynucleotides through groove binding, a process that can be monitored by changes in tryptophan fluorescence. mdpi.com The presence of the hydroquinone in the adduct could modulate these interactions, potentially altering binding affinity and specificity.

Covalent Adduction to Protein Residues (e.g., Cysteine, Lysine)

The oxidized quinone form of the adduct is an electrophile that can react covalently with nucleophilic amino acid residues in proteins. This process, known as Michael addition, is a key mechanism of quinone-mediated toxicity and signaling. nih.gov The most common targets for covalent adduction by quinones are the thiol group of cysteine and the ε-amino group of lysine. researchgate.net

Research has shown that quinones react rapidly with cysteine residues in proteins, with adduction rate constants in the range of 10² to 10⁵ M⁻¹s⁻¹. nih.gov This reaction can lead to significant changes in protein structure and function, including enzyme inhibition and protein dimerization. nih.gov For example, the incubation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and creatine (B1669601) kinase (CK) with p-benzoquinone resulted in a rapid loss of their enzymatic activity, which correlated with the adduction of their cysteine residues. nih.gov

The table below summarizes kinetic data for the adduction of various quinones to proteins, illustrating the reactivity of these compounds. While this data is not for this compound specifically, it provides a framework for understanding its potential reactivity.

QuinoneProteinTarget Residue(s)EffectReference
p-BenzoquinoneGAPDHCys149, Cys244Dimerization, loss of activity nih.gov
p-BenzoquinoneCreatine KinaseAll Cys residuesDimerization, loss of activity nih.gov
Tryptamine-4,5-dioneCytoskeletal proteinsNot specifiedCovalent modification jst.go.jp
DopaquinoneParkin (E3 ubiquitin ligase)Not specifiedInhibition of ligase activity nih.gov

The covalent modification of proteins by the quinone form of the adduct could have significant biological consequences, altering signaling pathways and contributing to cellular dysfunction. The reversibility of these adducts is also a subject of study, with some evidence suggesting that glutathione (B108866) (GSH) may be able to reverse certain quinone-protein modifications. nih.gov

Influence of Adduct Formation on Redox Homeostasis within Model Biochemical Systems

The hydroquinone/quinone couple is inherently redox-active and can participate in redox cycling. mdpi.com In this process, the quinone is reduced to a semiquinone radical, which can then react with molecular oxygen to regenerate the quinone and produce superoxide (B77818) radicals. researchgate.net This cycling can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress. researchgate.net

Furthermore, the covalent adduction of the quinone form to proteins, particularly those involved in redox homeostasis like thioredoxin, can disrupt their function. mdpi.com For instance, the interaction of 1,2-naphthoquinone (B1664529) with thioredoxin 1 leads to oxidative modification of the protein and a decrease in its activity, promoting apoptotic cell death. mdpi.com Therefore, the formation of the adduct and its subsequent reactions can significantly perturb the delicate balance of redox homeostasis in a model biochemical system.

Potential Application as a Chemical Probe for Studying Oxidative Stress Pathways

The inherent properties of the this compound adduct make it a potential candidate for development as a chemical probe to study oxidative stress. Quinone-based fluorescent probes have been designed to detect and visualize specific biological processes. rsc.org For example, some probes utilize the reaction of a quinone with a nucleophile, such as a biothiol, to trigger a fluorescent signal. nih.gov

The tryptophan component of the adduct offers an intrinsic fluorescent reporter. The fluorescence of tryptophan is sensitive to its local environment, and changes in fluorescence upon interaction with other molecules can be used to monitor binding events. mdpi.com The formation of the adduct itself, or its subsequent covalent reaction with a target protein, could potentially lead to a change in the fluorescence properties of the tryptophan moiety.

Furthermore, the redox-active nature of the hydroquinone/quinone system could be exploited. A probe could be designed where the oxidation state of the hydroquinone/quinone moiety modulates the fluorescence of the tryptophan, allowing for the sensing of the cellular redox environment. Such a probe could be valuable for investigating the role of quinone-mediated modifications and oxidative stress in various cellular processes and disease states. Chemical probes are essential tools for detecting ROS and understanding the complex signaling networks involved in oxidative stress. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 1 1,2 Hydroquinone N Acetyltryptophan in Complex Matrices

Development of Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating 1-(1,2-Hydroquinone)-N-acetyltryptophan from endogenous compounds and other metabolites that may interfere with its analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tryptophan metabolites and hydroquinone (B1673460) adducts. nih.gov Reversed-phase HPLC, utilizing a C18 column, is typically employed for the separation of such moderately polar compounds. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol. murdoch.edu.au This setup allows for the efficient separation of the analyte from the complex sample matrix. nih.gov

UV-Vis Detection: The hydroquinone and tryptophan moieties of the adduct provide distinct chromophores, enabling detection using a UV-Vis spectrophotometer. Hydroquinone exhibits absorption maxima typically around 290-300 nm. ijsr.netunpad.ac.id The indole (B1671886) group of tryptophan has characteristic absorbance maxima around 220 nm and 280 nm. nih.gov A photodiode array (PDA) detector can be utilized to monitor multiple wavelengths simultaneously and to confirm the identity of the peak by its UV-Vis spectral pattern. nih.gov

Fluorescence Detection: A more sensitive and selective approach involves fluorescence detection, leveraging the intrinsic fluorescence of the N-acetyltryptophan portion of the molecule. mdpi.com The indole group of tryptophan is the dominant source of UV absorbance and fluorescence in proteins and related compounds. mdpi.com Excitation is typically performed around 280-297 nm, with emission maxima observed around 340-350 nm. nih.govmdpi.comomlc.org The exact emission wavelength is highly dependent on the polarity of the local environment. mdpi.comnih.gov This high sensitivity makes fluorescence detection ideal for analyzing trace amounts of the adduct.

Table 1: Example HPLC Parameters for this compound Analysis

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) Provides good retention and separation for moderately polar analytes. nih.gov
Mobile Phase A Water with 0.1% Formic Acid Acidifies the mobile phase to improve peak shape and ionization for MS. murdoch.edu.au
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic modifier for eluting the analyte from the C18 column. murdoch.edu.au
Gradient Linear gradient from 5% to 95% B Ensures elution of a wide range of compounds and sharpens analyte peaks. nih.gov
Flow Rate 0.4 - 0.6 mL/min Typical flow rate for analytical scale columns, balancing speed and resolution. murdoch.edu.aumdpi.com
UV-Vis Detection 290 nm and 280 nm Targets the absorbance maxima of the hydroquinone and tryptophan moieties, respectively. ijsr.netnih.gov

| Fluorescence Detection | Excitation: 297 nm, Emission: 344 nm | Utilizes the highly sensitive and selective intrinsic fluorescence of the tryptophan moiety. nih.gov |

For unparalleled sensitivity and specificity, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comfrontiersin.org This technique is particularly powerful for analyzing low-abundance adducts in complex biological samples. frontiersin.org After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then analyzed by a mass spectrometer.

Tandem mass spectrometry, often using a triple quadrupole (QqQ) instrument, operates in Multiple Reaction Monitoring (MRM) mode. murdoch.edu.au In this mode, a specific precursor ion (the molecular ion of the adduct) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass-based selectivity, significantly reducing background noise and enhancing detection limits. murdoch.edu.au The selection of precursor and product ion pairs is unique to the analyte's structure, ensuring highly specific quantification. frontiersin.org The development of a robust LC-MS/MS method is considered essential for biomarker studies involving tryptophan metabolites. mdpi.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive or Negative ESI is a soft ionization technique suitable for polar and thermally labile molecules. The choice of polarity depends on the adduct's ability to gain or lose a proton.
Precursor Ion (Q1) [M+H]+ or [M-H]- Corresponds to the mass of the protonated or deprotonated intact molecule.
Collision Gas Argon Inert gas used to induce fragmentation in the collision cell. murdoch.edu.au
Product Ions (Q3) Fragments of the precursor ion Specific fragments are monitored for quantification (quantifier) and confirmation (qualifier), ensuring high specificity.

| Example MRM Transitions | e.g., Precursor -> Fragment from N-acetyltryptophan moiety; Precursor -> Fragment from hydroquinone moiety | Provides structural confirmation and reliable quantification. |

Spectroscopic Quantification Methods (e.g., Fluorescence Spectroscopy, UV-Vis Spectrophotometry)

While chromatographic methods are preferred for complex mixtures, direct spectroscopic methods can be used for quantification in simpler matrices or for rapid screening.

UV-Vis Spectrophotometry : This technique relies on the Beer-Lambert law to relate the absorbance of a solution to the concentration of the analyte. nih.gov It is a simple, fast, and economical method for estimating hydroquinone and its derivatives. ijsr.netnih.gov The adduct's concentration can be determined by measuring its absorbance at the λmax of either the hydroquinone (approx. 290 nm) or tryptophan (approx. 280 nm) component. nih.govunpatti.ac.id However, this method suffers from low selectivity, as many other biological molecules absorb in the same UV region, leading to potential interference. nih.gov

Fluorescence Spectroscopy : This method offers significantly higher sensitivity and selectivity than UV-Vis spectrophotometry. nih.gov It measures the fluorescence emission from the tryptophan moiety upon excitation with UV light. mdpi.comomlc.org The fluorescence intensity is directly proportional to the concentration of the adduct. The photophysical properties of tryptophan are highly sensitive to its local environment, which can be a source of variation but also provides structural information. mdpi.comnih.gov Quenching of the intrinsic tryptophan fluorescence can occur upon adduct formation, and this change can also be used for quantification. utc.edu

Table 3: Spectroscopic Properties for Quantification

Property Wavelength (nm) Method Notes
UV Absorbance (Hydroquinone) ~290 - 300 nm UV-Vis Spectrophotometry Simple and rapid; prone to interference. ijsr.netunpad.ac.id
UV Absorbance (Tryptophan) ~280 nm UV-Vis Spectrophotometry Prone to interference from other proteins and aromatic compounds. nih.gov
Fluorescence Excitation ~280 - 297 nm Fluorescence Spectroscopy Based on the intrinsic fluorescence of the tryptophan moiety. nih.gov

| Fluorescence Emission | ~340 - 350 nm | Fluorescence Spectroscopy | Highly sensitive and more selective than UV-Vis. nih.govmdpi.com |

Immunochemical Approaches for Detection of Specific Adduct Epitopes in Ex Vivo or Model Biochemical Preparations

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting, utilize antibodies to achieve highly specific detection of target molecules. acs.org For an adduct like this compound, this approach would involve generating antibodies that specifically recognize the hydroquinone moiety when it is covalently bound to another molecule. acs.orgacs.org

The strategy involves synthesizing an immunogen by coupling a hydroquinone derivative (a hapten) to a large carrier protein, such as keyhole limpet hemocyanin (KLH). acs.orgnih.gov This immunogen is then used to immunize an animal (e.g., a rabbit) to produce polyclonal or monoclonal antibodies. acs.orgacs.org These antibodies can then be used in various immunoassay formats. A competitive ELISA, for instance, can quantify the adduct in a sample by measuring its ability to compete with a labeled standard for binding to the antibody. acs.orgacs.org Western blotting can be used to detect the adduct if it is part of a larger protein in a complex mixture. acs.orgnih.gov This approach is particularly useful for detecting specific adducts in tissue homogenates or cell lysates. nih.gov

Strategies for Sample Preparation and Mitigation of Matrix Effects in Adduct Analysis

The analysis of adducts in complex biological matrices (e.g., plasma, urine, tissue homogenates) is often hampered by the presence of interfering substances. nih.govnih.gov These substances can cause "matrix effects," particularly in LC-MS, where they can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govchromatographyonline.com Therefore, effective sample preparation and strategies to mitigate matrix effects are crucial.

Sample Preparation:

Protein Precipitation: A common first step for biological fluids is to remove large proteins by adding an organic solvent like acetonitrile or methanol. murdoch.edu.autmiclinode.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from interfering components based on their differential solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method that uses a solid sorbent (e.g., C18) to retain the analyte while matrix components are washed away. nih.gov The purified analyte is then eluted with a small volume of solvent. nih.gov

Mitigation of Matrix Effects:

Chromatographic Separation: Optimizing the HPLC method to separate the analyte from co-eluting matrix components is a primary strategy. mdpi.com

Sample Dilution: Simply diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on ionization. nih.govmdpi.com However, this may compromise the limit of detection if the analyte concentration is very low. chromatographyonline.com

Use of Internal Standards: The most reliable way to compensate for matrix effects is the use of an internal standard (IS). chromatographyonline.com An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of any signal suppression or enhancement. chromatographyonline.comtudelft.nl

Matrix-Matched Calibration: Creating calibration standards in a blank matrix that is identical to the sample matrix can also help compensate for these effects. mdpi.com

Future Research Directions and Unaddressed Scientific Questions

Exploration of Additional Reaction Products and Oligomeric Adducts

The initial Michael-type addition of N-acetyltryptophan to an o-quinone is likely not the terminal step in this reactive cascade. The hydroquinone (B1673460) moiety of the adduct itself can be re-oxidized to a quinone, creating a new electrophilic center ripe for further reactions. This redox-active nature suggests the potential for a complex array of secondary products and oligomers.

Future research should focus on:

Secondary Adduct Formation: Investigating the reaction of the re-oxidized 1-(1,2-quinone)-N-acetyltryptophan with other biological nucleophiles. Quinones are known to react with a variety of nucleophilic groups found in biomolecules. nih.govresearchgate.net Key targets for investigation include the sulfhydryl group of cysteine and glutathione (B108866), the amino groups of lysine, and other available nucleophiles on proteins. mdpi.comnih.gov It is plausible that the initial adduct acts as a platform for cross-linking proteins or other molecules.

Oligomerization and Polymerization: Characterizing the potential for self-reaction or reaction with other quinone molecules. The formation of dimeric and more complex structures has been observed in reactions between volatile thiols and o-quinones derived from phenolic substances. acs.org Similar oligomerization could occur with the tryptophan adduct, leading to the formation of larger, more complex molecules with potentially altered biological activities and physical properties, akin to the formation of humic substances or melanin (B1238610). nih.govnih.gov

Influence of Reaction Conditions: Systematically studying how factors such as pH, oxygen availability, and the presence of metal ions influence the distribution of secondary products. These conditions can dictate the stability of the quinone and the nucleophilicity of reacting species, thereby controlling the reaction pathways.

A deeper understanding of this extended reactivity is crucial for predicting the ultimate fate and biological impact of the initial adduct in various environments.

Investigation of the Reversibility and Degradation Pathways of 1-(1,2-Hydroquinone)-N-acetyltryptophan

The covalent bond formed between the hydroquinone and N-acetyltryptophan may not be permanent. The stability of such adducts is a critical factor in determining their biological persistence and potential for long-term effects.

Key areas for future investigation include:

Reversibility of Adduct Formation: Determining if the Michael addition is reversible under physiological conditions. Studies have shown that the adduction of quinones to protein cysteine residues can be reversed by competitive nucleophiles like glutathione (GSH). nih.govresearchgate.net It is critical to investigate whether the bond to the tryptophan indole (B1671886) ring exhibits similar lability in the presence of high concentrations of cellular thiols. This has significant implications for the adduct's role as either a transient signaling molecule or a permanent modification.

Metabolic Degradation: Elucidating the metabolic pathways responsible for the breakdown of this compound. The metabolic fate will likely involve enzymes that act on its constituent parts. The hydroquinone moiety may be subject to conjugation (sulfation or glucuronidation) and excretion, or further oxidation. nih.gov The tryptophan component may be processed through pathways like the kynurenine (B1673888) pathway. bu.edunih.gov Identifying the specific enzymes and intermediate metabolites will be essential to understanding its clearance and potential for bioaccumulation.

Non-enzymatic Degradation: Assessing the chemical stability of the adduct under various conditions, such as exposure to light, heat, or oxidative stress. Quinone structures can be susceptible to non-enzymatic degradation, and the tryptophan moiety itself is prone to oxidation. nih.gov

The table below outlines potential degradation routes that warrant investigation.

Degradation TypePotential PathwayKey Research Question
Enzymatic Phase II Conjugation (e.g., Glucuronidation, Sulfation) on the hydroquinone hydroxyl groups.Which transferase enzymes are responsible for conjugating the adduct?
Enzymatic Kynurenine Pathway processing of the tryptophan moiety.Can enzymes like indoleamine 2,3-dioxygenase (IDO) act on the adducted tryptophan?
Chemical Oxidation of the hydroquinone to a quinone, followed by further reactions.What is the redox potential of the adduct, and how readily does it undergo oxidation?
Reversible Thiol-mediated displacement of the tryptophan group.Can high concentrations of glutathione displace the N-acetyltryptophan from the adduct? nih.govresearchgate.net

Development of Stereoselective Synthetic Methodologies for Isomerically Pure Adducts

The addition of N-acetyltryptophan to the quinone ring can generate chiral centers, resulting in a mixture of stereoisomers. Since the biological activity of chiral molecules is often dependent on their specific stereochemistry, the development of methods to produce isomerically pure adducts is a critical research goal.

Future efforts should be directed towards:

Asymmetric Synthesis: Designing and implementing asymmetric catalytic methods to control the stereochemical outcome of the conjugate addition. This could involve the use of chiral catalysts, such as those employed in Friedel-Crafts alkylations of indoles, to favor the formation of one enantiomer or diastereomer over others. capes.gov.brnih.gov

Chiral Resolution: Developing effective techniques for separating the stereoisomers from a racemic mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases has proven effective for separating enantiomers of other tryptophan derivatives and is a promising approach. nih.govnih.gov

Biocatalytic Synthesis: Exploring the use of enzymes, such as tyrosinase or laccase, under controlled conditions to catalyze the stereoselective formation of the adduct. While enzymes like tyrosinase catalyze the initial oxidation, their potential to influence the stereochemistry of the subsequent non-enzymatic addition warrants investigation. nih.govmdpi.com

Access to isomerically pure standards will be indispensable for accurately assessing the biological activities of individual isomers and understanding structure-activity relationships.

Expanding Theoretical Models to Predict Adduct Reactivity with Diverse Biological Nucleophiles

Computational and theoretical chemistry offer powerful tools to predict and rationalize the chemical behavior of molecules like this compound. Expanding these models can guide experimental work and provide deeper mechanistic insights.

Future research in this area should include:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to calculate the electronic structure, reaction energies, and activation barriers for the adduct's reactions with various biological nucleophiles (e.g., cysteine, lysine, guanine). This can help predict which reactions are thermodynamically and kinetically favorable.

Development of Reactivity Indices: Using computational approaches to determine electrophilicity parameters for the re-oxidized quinone form of the adduct. Such parameters have been successfully used to predict the reaction scope of other quinone-type molecules with a range of nucleophiles. nih.gov

Machine Learning and AI Models: Leveraging deep learning approaches to predict sites of reactivity and potential for forming quinone species. nih.gov By training models on large datasets of known quinone reactions, it may be possible to develop predictive tools that can rapidly screen for the likely reactivity of the adduct and its metabolites with a vast library of biological molecules.

The table below summarizes potential computational approaches and their applications.

Modeling TechniqueApplicationPredicted Outcome
Quantum Mechanics (DFT) Reaction with Cys, Lys, DNA basesReaction feasibility, transition states, product structures
Molecular Dynamics (MD) Interaction with enzyme active sitesBinding affinity, conformational changes, stability
Machine Learning Prediction of reactivityIdentification of likely biological targets, prediction of toxicity

These theoretical models can provide a predictive framework to prioritize experimental studies on the most likely biological targets of the adduct.

Design of Next-Generation Chemical Probes Based on the this compound Scaffold for Mechanistic Redox Biology Studies

The inherent chemical properties of the this compound scaffold—namely, its redox activity and its linkage of a phenol (B47542) to an amino acid derivative—make it an attractive starting point for the design of novel chemical probes. Such probes could be invaluable tools for studying redox processes and enzyme activities in complex biological systems.

Future design strategies should explore:

Fluorescent and Chemiluminescent Probes: Modifying the scaffold by incorporating fluorophores or luminophores. The quinone moiety can act as a quencher or a trigger. For example, a probe could be designed where the hydroquinone form is non-fluorescent, but upon oxidation to the quinone and subsequent reaction with a target analyte (e.g., a specific thiol), a fluorescent reporter is released. nih.govmdpi.com The redox-cycling capability of quinones can also be harnessed to generate reactive oxygen species (ROS) that trigger a chemiluminescent signal. researchgate.netnih.gov

Activity-Based Probes (ABPs): Engineering the molecule to act as an activity-based probe for specific enzymes. By modifying the N-acetyltryptophan or hydroquinone parts, the probe could be directed to the active site of a target enzyme. The enzyme's catalytic action would then unmask the reactive quinone, leading to covalent labeling and reporting of enzyme activity. mdpi.comnih.gov

Probes for Redox Homeostasis: Utilizing the adduct's structure to monitor cellular redox status. The ratio of the hydroquinone to the quinone form of the probe could be measured (e.g., using electrochemical methods or mass spectrometry), providing a readout of the local redox environment and the activity of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov

Developing such tools would move the study of this adduct from a subject of investigation to a tool for discovery in the broader field of redox biology. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(1,2-hydroquinone)-N-acetyltryptophan, and how can impurities be minimized?

  • Methodological Answer : Synthesis should follow orthogonal experimental design (e.g., Taguchi or fractional factorial methods) to optimize reaction parameters like temperature, solvent polarity, and stoichiometric ratios of hydroquinone and N-acetyltryptophan precursors. Impurity control requires rigorous purification via preparative HPLC or recrystallization, validated by LC-MS to identify side products such as unreacted quinones or acetylated byproducts .
  • Characterization : Use NMR (¹H, ¹³C, and 2D-COSY) to confirm regioselective coupling at the indole C3 position of tryptophan and hydroquinone’s aromatic hydroxyl groups. FT-IR can verify acetyl group retention .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (Q1A) by exposing the compound to stress conditions (40°C/75% RH, light exposure). Monitor degradation via UPLC-PDA for hydroquinone oxidation (e.g., quinone formation) or acetyl group hydrolysis. Long-term stability at -20°C in inert atmospheres is recommended to prevent autoxidation .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer : Develop a validated LC-MS/MS method using deuterated internal standards (e.g., N-acetyl-d5-tryptophan) to account for matrix effects. Solid-phase extraction (SPE) with mixed-mode sorbents improves recovery from plasma or tissue homogenates. Calibration curves should cover 1–1000 ng/mL with R² > 0.99 .

Advanced Research Questions

Q. How can contradictory data on the antioxidant vs. pro-oxidant behavior of this compound be resolved?

  • Methodological Answer : Context-dependent redox activity necessitates dual-model assays:

  • Antioxidant capacity: Use ORAC (oxygen radical absorbance capacity) assays in physiological buffers (pH 7.4).
  • Pro-oxidant activity: Test in Fenton reaction conditions (Fe²⁺/H₂O₂) with ESR to detect hydroxyl radical generation.
    Theoretical frameworks like Marcus electron transfer theory can explain pH- and concentration-dependent behavior .

Q. What experimental designs are suitable for elucidating the mechanism of action of this compound in metabolic pathways?

  • Methodological Answer : Combine multi-omics approaches:

  • Metabolomics: Track tryptophan catabolites (kynurenine, serotonin) via targeted LC-MS in cell cultures.
  • Transcriptomics: CRISPR-Cas9 knockdown of aryl hydrocarbon receptor (AhR) to assess hydroquinone-mediated signaling.
    Validate hypotheses using isothermal titration calorimetry (ITC) to measure binding affinity with AhR or NAD(P)H quinone oxidoreductase .

Q. How can researchers address discrepancies in reported bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile bioavailability differences. In vitro-in vivo extrapolation (IVIVE) should account for hepatic first-pass metabolism (CYP450 isoforms) and plasma protein binding. Use knockout murine models (e.g., Nrf2⁻/⁻) to isolate oxidative stress pathways .

Q. What strategies optimize the compound’s solubility and bioavailability without structural modification?

  • Methodological Answer : Use co-solvency (e.g., PEG-400/water systems) or cyclodextrin-based inclusion complexes. Nanoformulation via lipid nanoparticles (LNPs) enhances lymphatic uptake. Assess solubility via shake-flask method (USP apparatus) and bioavailability via in situ intestinal perfusion models .

Methodological Frameworks

Q. How should a theoretical framework be selected for studying this compound’s role in oxidative stress?

  • Answer : Ground the study in the Nrf2-Keap1-ARE pathway for antioxidant responses and the Haber-Weiss cycle for pro-oxidant effects. Link experimental data to computational models (e.g., DFT calculations for redox potentials) to predict behavior under physiological conditions .

Q. What statistical approaches are recommended for analyzing multifactorial experiments involving this compound?

  • Answer : Apply ANOVA with post-hoc Tukey tests for orthogonal design datasets. Machine learning (e.g., random forest regression) can identify non-linear interactions between variables. Use Bayesian networks for probabilistic modeling of dose-response relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.